3-Amino-2,2-difluoropropanoic acid hydrochloride is a synthetic compound characterized by the presence of two fluorine atoms and an amino group attached to a propanoic acid backbone. Its chemical formula is C₃H₅F₂N₁O₂·HCl, and it has a molecular weight of approximately 139.54 g/mol. This compound is often encountered in its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological research .
3-Amino-2,2-difluoropropanoic acid hydrochloride (3-DFPA HCl) is a small molecule containing a functional group of both an amine and a carboxylic acid. Several commercial suppliers offer 3-DFPA HCl, typically in milligram quantities, for research purposes [, , ].
These reactions highlight the compound's versatility as a building block in organic chemistry .
Research indicates that 3-Amino-2,2-difluoropropanoic acid hydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, particularly in the context of neurological studies. Its structural similarity to neurotransmitters suggests possible interactions with neurotransmitter systems, although specific mechanisms remain under investigation .
The synthesis of 3-Amino-2,2-difluoropropanoic acid hydrochloride typically involves the following methods:
These methods allow for the production of high-purity compounds suitable for research applications .
3-Amino-2,2-difluoropropanoic acid hydrochloride finds applications in various fields:
Its unique properties make it valuable in both academic and industrial research settings .
Studies on 3-Amino-2,2-difluoropropanoic acid hydrochloride have focused on its interactions with biological macromolecules. Notably:
Further investigations are necessary to fully elucidate these interactions and their implications for drug development .
Several compounds share structural similarities with 3-Amino-2,2-difluoropropanoic acid hydrochloride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Amino-2-fluoropropanoic acid | Contains one fluorine atom | Less potent as an enzyme inhibitor compared to 3-amino-2,2-difluoropropanoic acid hydrochloride |
2-Amino-3,3-difluoropropanoic acid | Has a different position for amino group | Exhibits distinct biological activity profiles |
4-Amino-2,2-difluorobutanoic acid | Contains a butanoic backbone | Broader applications in synthetic chemistry |
These compounds illustrate variations in biological activity and synthetic utility while highlighting the unique properties of 3-Amino-2,2-difluoropropanoic acid hydrochloride .
Corrosive;Irritant